2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid
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Overview
Description
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a phenylprop-2-enoyl group, and a methylbutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Bromobenzoyl Intermediate: The reaction starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with an amine to form the 4-bromobenzoyl amide.
Coupling with Phenylprop-2-enoyl Group: The 4-bromobenzoyl amide is then coupled with a phenylprop-2-enoyl group under specific conditions to form the desired intermediate.
Final Coupling with Methylbutanoic Acid: The intermediate is then reacted with 3-methylbutanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzyme active sites, leading to inhibition of enzyme activity. The phenylprop-2-enoyl group may interact with protein receptors, affecting signal transduction pathways. The overall effect of the compound depends on its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl chloride: A precursor in the synthesis of the compound.
Phenylprop-2-enoyl chloride: Another precursor used in the synthesis.
3-Methylbutanoic acid: A component of the final compound.
Uniqueness
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-6-4-3-5-7-14)23-19(25)15-8-10-16(22)11-9-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLNMKJQUZVROS-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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